molecular formula C9H9BrN2O B13886053 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile

2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B13886053
M. Wt: 241.08 g/mol
InChI Key: JRXIRAYCFFZCES-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile is an organic compound with the molecular formula C9H9BrN2O It is a derivative of pyridine, characterized by the presence of bromine, methoxy, dimethyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile typically involves the bromination of 2-methoxy-4,6-dimethylpyridine-3-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce various aryl or alkyl-substituted pyridines .

Scientific Research Applications

2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various organic reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile depends on its specific application and the molecular targets involvedThe presence of the bromine, methoxy, and nitrile groups can influence its binding affinity and specificity for different targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile
  • 2-Amino-5-bromo-4,6-dimethylpyridine
  • 5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile

Uniqueness

2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-5-methoxy-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(10)12-6(2)8(5)13-3/h1-3H3

InChI Key

JRXIRAYCFFZCES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1OC)C)Br)C#N

Origin of Product

United States

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